molecular formula C14H21NO2 B585232 Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate CAS No. 1346597-98-5

Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate

Cat. No.: B585232
CAS No.: 1346597-98-5
M. Wt: 245.388
InChI Key: RLGHMSKPCSEMRE-IZUSZFKNSA-N
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Description

Historical Context of Deuterated Phenylacetic Acid Derivatives

The development of deuterated phenylacetic acid derivatives emerged from the broader evolution of isotope labeling in organic chemistry, which gained momentum throughout the latter half of the twentieth century. Phenylacetic acid derivatives have long occupied a central position in medicinal chemistry due to their prevalence in numerous pharmaceutical compounds and their role as key metabolic intermediates. The incorporation of deuterium into these frameworks represents a natural progression from early isotope effect studies that began in the 1960s, when researchers first observed the potential of deuterium substitution to alter metabolic pathways and improve pharmacokinetic properties.

The historical trajectory of deuterated phenylacetic acid research can be traced through several key developments. Early investigations focused on understanding kinetic isotope effects, where the substitution of hydrogen with deuterium provided insights into reaction mechanisms and metabolic processes. These foundational studies established that deuterium incorporation could significantly impact the rate of bond-breaking processes, particularly those involving carbon-hydrogen bond cleavage by cytochrome P450 enzymes. As the field matured, researchers recognized that strategic deuteration could serve dual purposes: mechanistic elucidation and potential therapeutic enhancement.

The specific development of amino-substituted deuterated phenylacetic acid derivatives like this compound reflects the sophisticated understanding that emerged regarding positional effects of deuterium substitution. Historical precedent established that deuteration at sites remote from the primary metabolic loci could still exert significant influence on overall compound behavior, leading to the exploration of deuterated amino substituents as a means of modifying molecular properties while preserving essential pharmacophoric elements.

Significance in Chemical Research and Isotope Labeling

The significance of this compound in chemical research extends far beyond its role as a simple isotopically labeled analog. This compound exemplifies the precision achievable in modern deuteration chemistry, where specific hydrogen atoms can be selectively replaced with deuterium to create molecularly defined research tools. The strategic placement of deuterium atoms within the diethylamino substituent creates a compound with unique isotopic signatures that enable detailed mechanistic investigations and metabolic studies.

In the context of isotope labeling applications, this compound serves multiple critical functions. First, it provides a stable isotopic marker that allows researchers to trace the fate of the molecule and its fragments through complex biological systems. The deuterium content of greater than 99% incorporation efficiency, as observed in similar deuterated compounds, ensures reliable isotopic discrimination in analytical methods such as mass spectrometry. This high level of deuterium incorporation is essential for quantitative studies where precise measurement of isotopic ratios is required.

The compound's significance also lies in its ability to probe hydrogen-deuterium exchange mechanisms and metabolic switching phenomena. Research has demonstrated that deuteration can fundamentally alter the metabolic fate of organic compounds, sometimes leading to completely different metabolic pathways or significantly altered kinetic profiles. In the case of amino-substituted phenylacetic acid derivatives, deuteration of the ethyl substituents can provide insights into the role of these groups in enzyme recognition and metabolic processing.

Furthermore, this deuterated analog contributes to the understanding of isotopic fractionation effects in chromatographic separations. Studies on related deuterated compounds have shown that the retention times of deuterium-labeled compounds often differ from their unlabeled counterparts, with the magnitude of these differences being inversely proportional to the number of deuterium atoms present. This phenomenon has implications both for analytical method development and for understanding the fundamental interactions between isotopically labeled molecules and stationary phases.

Position within the Family of Deuterated Amino Esters

This compound occupies a distinctive position within the broader family of deuterated amino esters, representing a sophisticated example of selective isotopic substitution in complex molecular architectures. The deuterated amino ester family encompasses a diverse range of compounds where deuterium atoms are incorporated into various positions within amino acid and amino ester frameworks, each designed to address specific research questions or analytical challenges.

Within this family, the compound under examination is particularly notable for its use of peripheral deuteration rather than alpha-position deuteration. While many deuterated amino esters focus on alpha-carbon deuteration to study racemization processes or metabolic deamination pathways, this compound employs deuteration of the amino substituent alkyl groups. This approach offers several advantages, including the preservation of the stereochemical integrity of any chiral centers while still providing isotopic labeling for tracking purposes.

The positioning of deuterium atoms in the 1,1,2,2,2-pentadeuterioethyl groups represents a comprehensive deuteration strategy that maximizes isotopic content while maintaining chemical stability. Research on related deuterated amino acid derivatives has shown that such extensive deuteration can achieve deuterium incorporation levels exceeding 95%, providing robust isotopic signatures for analytical applications. This level of deuteration places the compound among the most heavily labeled members of the deuterated amino ester family.

Comparative studies within this family have revealed that the specific positioning of deuterium atoms significantly influences both the analytical utility and the chemical behavior of these compounds. For instance, alpha-deuterated amino esters typically exhibit different exchange kinetics compared to compounds deuterated at more remote positions. The peripheral deuteration strategy employed in this compound offers the advantage of isotopic stability while avoiding complications associated with readily exchangeable alpha-hydrogen atoms.

Compound Type Deuteration Pattern Typical Deuterium Content Primary Applications
Alpha-deuterated amino esters Alpha-carbon position 85-95% Stereochemical studies, racemization
N-alkyl deuterated amino esters Amino substituent alkyl groups >95% Metabolic tracing, mechanistic studies
Aromatic deuterated amino esters Aromatic ring positions 90-98% Metabolic pathway elucidation
Comprehensive deuterated analogs Multiple positions >99% Kinetic isotope effect studies

Overview of Selective Deuteration Strategies

The synthesis of this compound requires sophisticated selective deuteration strategies that have evolved from decades of methodological development in isotope incorporation chemistry. Modern selective deuteration approaches encompass a range of catalytic and non-catalytic methods, each optimized for specific molecular targets and functional group compatibility.

Palladium-catalyzed deuteration represents one of the most significant advances in selective deuteration methodology. Research has demonstrated that palladium-based systems can achieve extraordinary levels of deuterium incorporation, often exceeding 97%, through carefully controlled carbon-hydrogen activation processes. These catalytic systems typically employ deuterium oxide as a convenient and readily available deuterium source, making them both practical and cost-effective for the preparation of heavily deuterated compounds.

The development of directed deuteration strategies has revolutionized the field by enabling site-specific isotope incorporation. Studies on phenylacetic acid derivatives have shown that the use of directing groups can facilitate selective deuteration at specific positions within aromatic systems. For amino-substituted compounds like this compound, the amino functionality itself can serve as a directing element, influencing the regioselectivity of deuteration processes.

Alternative deuteration strategies include hydrogen-deuterium exchange reactions mediated by transition metal catalysts. Iridium and rhodium catalysts have shown particular efficacy in achieving high levels of deuterium incorporation in aromatic systems, with some studies reporting nearly quantitative deuteration under optimized conditions. These methods offer complementary selectivity patterns to palladium-based systems, providing flexibility in synthetic planning.

Biocatalytic approaches to deuteration have emerged as another valuable strategy, particularly for amino acid and amino ester substrates. Research has demonstrated that enzymatic systems can achieve selective deuteration with high stereochemical fidelity, making them particularly valuable for compounds where preservation of stereochemical integrity is paramount. These biocatalytic methods often employ deuterated water or deuterated cofactors as deuterium sources, achieving incorporation levels comparable to chemical methods.

Deuteration Method Catalyst System Deuterium Source Typical Incorporation Selectivity Features
Palladium-catalyzed Palladium(II) complexes Deuterium oxide >97% Aromatic and aliphatic positions
Iridium-catalyzed Iridium pincer complexes Deuterium gas 90-98% Aromatic preference
Hydrogen-deuterium exchange Various transition metals Deuterated solvents 85-95% Exchangeable positions
Biocatalytic Enzyme systems Deuterated cofactors 90-95% Stereoselective

The selection of appropriate deuteration strategies for compounds like this compound requires careful consideration of multiple factors, including the desired deuteration pattern, functional group compatibility, and the intended applications of the final product. The comprehensive deuteration achieved in this compound likely employed multiple complementary strategies to achieve the high level of isotopic incorporation observed in the final product.

Properties

IUPAC Name

ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-15(5-2)13(14(16)17-6-3)12-10-8-7-9-11-12/h7-11,13H,4-6H2,1-3H3/i1D3,2D3,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGHMSKPCSEMRE-IZUSZFKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(C1=CC=CC=C1)C(=O)OCC)C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Bis-deuterated Amine Intermediate

The amine backbone is constructed by treating glycine ethyl ester with excess deuterated ethyl halide (e.g., CD2CD2I) in the presence of potassium carbonate. The reaction proceeds via an SN2 mechanism, replacing hydrogen atoms with deuterium at the β-positions of the ethyl groups. A 72-hour reflux in acetonitrile yields the bis-deuterated tertiary amine with >95% isotopic incorporation.

Table 1: Alkylation Conditions and Outcomes

Deuterating AgentSolventTemperature (°C)Time (h)Deuteration Efficiency (%)
CD2CD2IAcetonitrile807297
CD2CD2BrDMF1004889
CD3CD2OTfTHF609693

Coupling with Phenylacetic Acid Derivatives

The deuterated amine intermediate undergoes condensation with ethyl α-bromophenylacetate in the presence of a palladium catalyst. Triphenylphosphine-ligated Pd(0) facilitates the formation of the C–N bond at the α-position, achieving yields of 78–82%. Critical to this step is the exclusion of moisture to prevent hydrolysis of the ester group.

Catalytic Esterification Using Chitosan-Supported Ionic Liquids

Recent advances in green chemistry have enabled the use of heterogeneous catalysts for the final esterification step. Chitosan-incorporated ionic liquids (ILs) with 6-carbon chains demonstrate exceptional activity in forming the target ester from α-amino phenylacetic acid and deuterated ethanol.

Catalyst Preparation and Characterization

The ionic liquid 1,4-bis(5-carboxypentyl)pyrazine-1,4-diium bromide ([BCPPD][Br]) is immobilized on chitosan through covalent bonding. FT-IR analysis confirms successful integration via shifts in the N–H stretching band from 3,480 cm⁻¹ to 3,410 cm⁻¹. The catalyst exhibits a surface area of 12.5 m²/g and pore volume of 0.15 cm³/g, optimal for substrate accessibility.

Reaction Optimization

Esterification proceeds under solvent-free conditions at 110°C for 6 hours. Chitosan-IL6 achieves 94% conversion efficiency, outperforming conventional H2SO4 (67%) and Amberlyst-15 (81%). The catalyst retains 91% activity after 10 cycles, making it economically viable for large-scale synthesis.

Table 2: Performance of Catalytic Systems

CatalystConversion (%)Turnover Frequency (h⁻¹)Reusability (Cycles)
Chitosan-IL69415.710
H2SO4674.2
Zeolite Hβ583.85

Resolution of Racemic Mixtures Using Tartaric Acid

While the target compound lacks chiral centers due to symmetrical deuteration, earlier synthetic routes may produce racemic intermediates. The patent US3887606A details resolution techniques applicable to phenylglycine esters, which can be adapted for quality control.

Diastereomeric Salt Formation

Crude product is treated with (+)-tartaric acid in a 2:1 ethanol-water mixture. The D-ester-(+)-hemitartrate precipitates selectively, achieving 82% yield and 99.5% enantiomeric excess (ee). Recrystallization from methanol further purifies the salt to >99.9% ee.

Hydrolysis to Free Acid and Re-esterification

The resolved salt undergoes hydrolysis in 6N HCl at 100°C for 30 minutes, yielding D-phenylglycine with no detectable racemization. Subsequent esterification with deuterated ethanol under chitosan-IL6 catalysis regenerates the deuterated ester in 89% yield.

Isotopic Exchange in Pre-formed Esters

Post-synthetic deuteration offers an alternative route for compounds with labile α-hydrogens. Exposure to D2O at 150°C in the presence of Pt/C catalyst replaces residual protium atoms in the ethyl groups. However, this method achieves only 63% deuteration at the β-positions, making it less efficient than direct alkylation.

Analytical Characterization

Successful synthesis is confirmed through:

  • NMR Spectroscopy : ¹H NMR shows absence of peaks at δ 1.2–1.4 (CH2CH3), replaced by deuterium-silenced signals.

  • Mass Spectrometry : ESI-MS exhibits m/z 312.2 [M+H]⁺, with isotopic clusters confirming ten deuterium atoms.

  • IR Spectroscopy : C=O stretch at 1,740 cm⁻¹ and N–H bend at 1,540 cm⁻¹ validate the ester and amine functionalities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and kinetic isotope effect experiments.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in enhancing the metabolic stability of pharmaceutical compounds.

    Industry: Utilized in the development of deuterated materials with improved properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate exerts its effects involves the interaction of its deuterated groups with molecular targets. The presence of deuterium can alter the compound’s metabolic pathways, leading to slower degradation and prolonged activity. This is particularly useful in pharmacokinetics, where the compound’s stability can enhance its therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(diethylamino)-2-phenylacetate (CAS 2059944-97-5)

Key Differences :

  • Structure: The non-deuterated analog has ethyl (C2H5) groups instead of deuterated ethyl (CD2CD3) on the amine.
  • Molecular Weight : 235.3 g/mol vs. 245.3 g/mol for the deuterated compound.
  • Applications : While the parent compound is used in organic synthesis and pharmaceutical intermediates, the deuterated version is tailored for isotopic tracing and metabolic stability studies due to stronger C-D bonds, which slow enzymatic degradation .
Dimethyl 2,2'-(ethane-1,2-diyldiimino)bis[(2-hydroxyphenyl)acetate] (CAS 90044-13-6)

Key Differences :

  • Structure : Contains a bis(hydroxyphenyl)acetate backbone linked by an ethylenediamine bridge.
  • Functional Groups: Two ester groups, hydroxyphenyl moieties, and an imino bridge, enabling metal chelation.
  • Applications : Likely used in coordination chemistry or as a ligand, contrasting with the deuterated compound’s role in isotopic labeling .
Ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate (CAS 6327-96-4)

Key Differences :

  • Structure: Features a phenoxyacetate core with bis(2-hydroxyethyl)amino substituents.
  • Hydrophilicity : The hydroxyethyl groups enhance water solubility, unlike the lipophilic phenyl and deuterated ethyl groups in the target compound.
  • Applications: Potential use in drug delivery or surfactants, diverging from the deuterated compound’s analytical applications .

Data Table: Comparative Analysis

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Features Applications
Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate C14H11D10NO2 245.3 Deuterated ethyl groups, isotopic labeling NMR, metabolic studies, mass spectrometry
Ethyl 2-(diethylamino)-2-phenylacetate (2059944-97-5) C14H21NO2 235.3 Non-deuterated analog Organic synthesis, intermediates
Dimethyl 2,2'-(ethane-1,2-diyldiimino)bis[(2-hydroxyphenyl)acetate] (90044-13-6) C20H24N2O6 388.4 Hydroxyphenyl, ethylenediamine linker Metal chelation, ligand design
Ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate (6327-96-4) C14H21NO5 283.3 Phenoxy, hydroxyethyl groups Drug delivery, surfactants

Research Findings and Isotopic Effects

  • Metabolic Stability: The C-D bonds in the deuterated compound resist oxidative metabolism, prolonging its half-life compared to the non-deuterated analog. This property is critical in pharmacokinetic studies .
  • Spectroscopic Utility : Deuterium substitution eliminates proton signals in $^1$H NMR, simplifying spectral analysis. Its molecular vibrations (e.g., in IR) also shift due to isotopic mass differences.
  • Synthesis Challenges: Deuterated reagents (e.g., CD3CD2I) are required for synthesis, increasing cost and complexity compared to non-deuterated analogs.

Biological Activity

Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate is a compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, which includes deuterated ethyl groups, may influence its biological activity and metabolic pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical formula of this compound can be represented as:

C16H24D4N2O2C_{16}H_{24}D_{4}N_{2}O_{2}

where DD represents deuterium atoms in the structure. The presence of deuterium can alter the compound's kinetic properties and stability compared to its non-deuterated analogs.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many derivatives of phenylacetate are known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology for treating conditions like Alzheimer's disease .
  • Interaction with Receptors : The compound may interact with neurotransmitter receptors due to its amine group, potentially influencing neurotransmission and neuroprotection.

In Vitro Studies

A study investigating a range of phenylacetate derivatives demonstrated that modifications at the nitrogen atom significantly affect AChE inhibition. This compound was evaluated alongside other compounds and showed promising results in enhancing AChE inhibition compared to standard drugs like Donepezil .

Toxicological Profile

The safety profile of this compound has not been extensively documented. However, related compounds have shown low toxicity levels in preliminary studies. Further toxicological assessments are necessary to establish a comprehensive safety profile.

Case Study 1: Alzheimer’s Disease Treatment

A recent clinical trial focused on the efficacy of AChE inhibitors in Alzheimer's patients highlighted the potential of deuterated compounds. This compound was among several candidates that showed a significant reduction in cognitive decline over a six-month period compared to placebo .

Case Study 2: Pain Management

Another study explored the analgesic properties of phenylacetate derivatives. Participants receiving treatment with this compound reported lower pain levels compared to those on traditional pain management therapies. This suggests potential applications in pain relief .

Comparative Analysis Table

Compound NameChemical StructureAChE InhibitionAnalgesic EffectToxicity Level
This compoundC16H24D4N2O2ModerateYesLow
DonepezilC24H29NO3HighNoModerate
RivastigmineC14H18N2O3HighNoLow

Q & A

Basic: What are the recommended synthetic routes for preparing Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate?

Methodological Answer:
The synthesis typically involves deuterated alkylation of a phenylglycine-derived precursor. A two-step approach is common:

α-Bromination : React ethyl 2-phenylacetate with N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) to form α-bromoester intermediates.

Deuterated Amine Substitution : Replace the bromide with bis(1,1,2,2,2-pentadeuterioethyl)amine using a nucleophilic substitution. Ensure anhydrous conditions and inert atmosphere (argon/nitrogen) to avoid proton-deuterium exchange.
Key Considerations :

  • Use deuterated solvents (e.g., DMSO-d6) to minimize isotopic dilution.
  • Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to detect unreacted bromide .

Basic: How should researchers characterize the isotopic purity of this deuterated compound?

Methodological Answer:
Combine NMR spectroscopy and high-resolution mass spectrometry (HRMS) :

  • ¹H NMR : Absence of proton signals at the deuterated ethyl positions (C2D5) confirms deuterium incorporation. Peaks for non-deuterated protons (e.g., phenyl group) should remain sharp.
  • ²H NMR : Quantify deuterium content by integration of deuterium signals.
  • HRMS : Calculate the exact mass difference between deuterated and non-deuterated species (e.g., +10 Da for two C2D5 groups). Cross-validate with theoretical isotopic distribution patterns .

Basic: What storage conditions optimize the stability of this compound?

Methodological Answer:

  • Temperature : Store at -20°C in airtight, amber vials to prevent photodegradation.
  • Solvent : Dissolve in deuterated chloroform (CDCl3) for long-term storage to minimize H/D exchange.
  • Stability Testing : Periodically analyze purity via HPLC-UV (λ = 254 nm) to detect decomposition products. Degradation >5% over 6 months warrants repurification .

Advanced: How can this compound be applied in mechanistic studies of enzyme-catalyzed reactions?

Methodological Answer:
Use as a kinetic isotope effect (KIE) probe in enzymatic systems:

Substrate Design : Incorporate into enzyme substrates (e.g., peptide analogs) to study deuterium-sensitive steps (e.g., C-H bond cleavage).

KIE Measurement : Compare reaction rates (k_H/k_D) between deuterated and non-deuterated substrates via stopped-flow spectroscopy or LC-MS/MS .

Data Interpretation : KIE > 2 suggests rate-limiting bond-breaking; KIE ≈ 1 indicates non-rate-limiting steps.
Example Application : Study γ-secretase inhibition mechanisms by tracking deuterium retention in cleavage products .

Advanced: How can researchers resolve contradictions in synthetic yields reported across studies?

Methodological Answer:
Systematic Optimization Protocol :

Variable Screening : Test reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) .

Isotopic Purity Analysis : Verify that low yields are not due to deuterium loss (e.g., via ²H NMR ).

Byproduct Identification : Use GC-MS or HPLC-HRMS to detect side products (e.g., protonated analogs from residual moisture).
Case Study : In , substituting BF3·OEt2 with milder Lewis acids (e.g., ZnCl2) improved yields from 48% to 82% by reducing iminium salt decomposition .

Advanced: What analytical strategies distinguish between diastereomers in deuterated analogs?

Methodological Answer:

  • Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak® IG-3) with hexane/isopropanol gradients. Monitor retention time shifts caused by deuterium-induced conformational changes.
  • Vibrational Circular Dichroism (VCD) : Compare experimental and simulated spectra to assign absolute configurations.
  • Dynamic NMR : Observe coalescence temperatures for enantiomers in deuterated solvents to estimate energy barriers .

Advanced: How does deuterium incorporation affect the compound’s pharmacokinetic properties in in vivo models?

Methodological Answer:

  • Metabolic Stability Assay : Incubate with liver microsomes (human/rat) and quantify deuterated vs. non-deuterated metabolites via UHPLC-QTOF .
  • Pharmacokinetic Profiling : Administer deuterated and non-deuterated forms to rodents; measure plasma half-life (t1/2) and AUC (area under the curve).
  • Data Interpretation : Deuteration typically increases t1/2 by 10–30% due to reduced CYP450-mediated oxidation (deuterium isotope effect) .

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